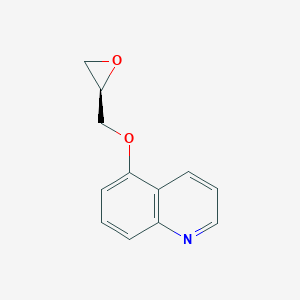

(R)-5-(Oxiran-2-ylmethoxy)quinoline

Description

Significance of the Quinoline (B57606) Scaffold in Medicinal Chemistry and Drug Discovery

The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone in the design of new drugs. ecorfan.org Its versatile nature has led to its incorporation into a wide array of therapeutic agents with diverse pharmacological activities. nih.govorientjchem.org Quinolines are recognized for their roles in anticancer, anti-inflammatory, antibacterial, and antiviral drugs, making them a highly sought-after scaffold in drug discovery. nih.gov The adaptability of the quinoline structure allows for extensive chemical modifications, enabling the fine-tuning of its biological and pharmacological properties. orientjchem.orgresearchgate.net This has resulted in the development of numerous quinoline-based drugs that have progressed to clinical trials and market approval. nih.govtandfonline.com

Relevance of Oxirane-Containing Moieties in Bioactive Compounds

The oxirane, or epoxide, ring is a three-membered cyclic ether characterized by significant ring strain, which renders it highly reactive. nih.gov This reactivity is a double-edged sword in drug design. On one hand, the oxirane can act as an alkylating agent, forming covalent bonds with biological nucleophiles such as those found in proteins and DNA. This property is particularly exploited in the design of anticancer agents that induce apoptosis in cancer cells. researchgate.net On the other hand, this reactivity can also lead to toxicity. However, the controlled incorporation of an oxirane moiety into a larger molecule can lead to compounds with a range of biological activities, including anti-malarial, anti-arthritic, and antithrombotic effects. researchgate.net The ring-opening reactions of oxiranes are a powerful tool for the synthesis of complex and polyfunctional molecules. researchgate.net

Stereochemistry and Its Importance in Pharmaceutical Research

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental concept in pharmacology. ijpsjournal.commhmedical.com The biological systems in the human body, such as enzymes and receptors, are chiral themselves, meaning they can differentiate between different stereoisomers of a drug molecule. patsnap.com This interaction is often likened to a key fitting into a lock, where only one enantiomer (a non-superimposable mirror image) may bind effectively to the target site and elicit the desired therapeutic effect. patsnap.com The other enantiomer might be inactive or, in some infamous cases like thalidomide, be responsible for severe adverse effects. slideshare.net Therefore, understanding and controlling the stereochemistry of a drug is paramount for optimizing its efficacy and safety profile. ijpsjournal.comomicsonline.org The production of enantiomerically pure drugs is a significant focus in modern pharmaceutical development. patsnap.com

Overview of Research Trajectories for Quinoline-Based Compounds

The research landscape for quinoline-based compounds is vast and dynamic. A significant trajectory is in the field of oncology, where quinoline derivatives are being investigated as inhibitors of kinases and topoisomerases, crucial enzymes in cancer cell proliferation. tandfonline.com Beyond cancer, research is actively exploring their potential as antimicrobial agents to combat resistant pathogens, as well as their application in treating neurodegenerative diseases like Alzheimer's. benthamdirect.comnih.gov The ability to hybridize the quinoline scaffold with other pharmacologically active moieties is a key strategy in developing novel therapeutic agents with enhanced potency and selectivity. nih.govnih.gov Furthermore, computational approaches like 3D-QSAR modeling and molecular docking are increasingly being used to design new quinoline derivatives with improved biological activity and drug-like properties. nih.gov

Structure

2D Structure

Propriétés

IUPAC Name |

5-[[(2R)-oxiran-2-yl]methoxy]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-4-11-10(3-2-6-13-11)12(5-1)15-8-9-7-14-9/h1-6,9H,7-8H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMRYHBTWIHLITG-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=CC3=C2C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)COC2=CC=CC3=C2C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10471323 | |

| Record name | (R)-5-(Oxiran-2-ylmethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145679-40-9 | |

| Record name | (R)-5-(Oxiran-2-ylmethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Enantioselective Approaches for R 5 Oxiran 2 Ylmethoxy Quinoline and Analogues

Strategies for Quinoline (B57606) Core Construction

The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs. iipseries.orgmdpi.com Its synthesis has been a subject of intense research for over a century, leading to a diverse array of classical and modern methods.

Classical and Modern Cyclization Reactions for Quinoline Ring Systems

The construction of the quinoline ring system has a rich history, with several named reactions forming the bedrock of its synthesis. These classical methods often involve the condensation of anilines with various carbonyl-containing compounds. iipseries.orgpharmaguideline.com

Classical Methods:

Skraup Synthesis: This is one of the oldest and most well-known methods, involving the reaction of aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgpharmaguideline.com The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to form the quinoline ring. pharmaguideline.com

Doebner-von Miller Reaction: This method is a variation of the Skraup synthesis and utilizes α,β-unsaturated aldehydes or ketones in the presence of a Lewis or Brønsted acid. pharmaguideline.comresearchgate.net

Combes Synthesis: This reaction involves the condensation of anilines with β-diketones, followed by acid-catalyzed cyclization to yield 2,4-disubstituted quinolines. iipseries.org

Conrad-Limpach-Knorr Synthesis: This method utilizes the reaction of anilines with β-ketoesters to produce either 4-quinolones at lower temperatures or 2-quinolones at higher temperatures. pharmaguideline.com

Friedländer Synthesis: This versatile method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. pharmaguideline.comresearchgate.net It is a highly efficient method for producing substituted quinolines. iipseries.orgresearchgate.net

Pfitzinger Reaction: This reaction uses isatin (B1672199) and a carbonyl compound in the presence of a base to synthesize quinoline-4-carboxylic acids. iipseries.org

Modern Approaches:

In recent years, significant advancements have been made to overcome the often harsh conditions and limited substrate scope of classical methods. Modern strategies focus on catalytic and more environmentally benign processes. mdpi.com These include:

Transition-Metal-Catalyzed Reactions: Rhodium, ruthenium, palladium, and copper catalysts have been employed in various C-H activation and annulation strategies to construct the quinoline ring. mdpi.comnih.gov For instance, rhodium-catalyzed [4+2] annulation has been used to create quinoline-bridged covalent organic frameworks. nih.gov

Photocatalysis: Visible-light-mediated reactions offer a green alternative for quinoline synthesis through dehydrogenation and cyclization pathways. mdpi.com

Multicomponent Reactions (MCRs): MCRs, such as the Povarov reaction, provide an efficient and atom-economical way to synthesize complex quinoline derivatives in a single step. researchgate.netrsc.org

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields in classical syntheses like the Friedländer reaction. mdpi.com

The following table provides a summary of some key classical quinoline synthesis methods:

| Reaction Name | Reactants | Key Features |

| Skraup Synthesis | Aniline, Glycerol, H₂SO₄, Oxidizing Agent | Forms the parent quinoline ring. iipseries.orgpharmaguideline.com |

| Doebner-von Miller | Aniline, α,β-Unsaturated Aldehyde/Ketone | A variation of the Skraup synthesis. pharmaguideline.comresearchgate.net |

| Combes Synthesis | Aniline, β-Diketone | Yields 2,4-disubstituted quinolines. iipseries.org |

| Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone, Carbonyl with α-Methylene | Versatile and efficient for substituted quinolines. pharmaguideline.comresearchgate.net |

| Pfitzinger Reaction | Isatin, Carbonyl Compound | Produces quinoline-4-carboxylic acids. iipseries.org |

Recent Advances in Functionalized Quinoline Synthesis

The demand for specifically functionalized quinolines has driven the development of novel synthetic strategies. These methods often focus on introducing substituents at desired positions with high selectivity. numberanalytics.com

Recent advancements include:

Direct C-H Functionalization: This approach allows for the direct introduction of functional groups onto the quinoline ring, avoiding the need for pre-functionalized starting materials. mdpi.com

Domino Reactions: Lewis acid-catalyzed domino processes have been developed for the one-pot synthesis of complex quinoline derivatives. researchgate.net

Flow Chemistry: The use of continuous flow reactors can offer better control over reaction parameters, leading to improved yields and safety, particularly for exothermic reactions.

Preparation of (R)-5-(Oxiran-2-ylmethoxy)quinoline

The synthesis of the target compound, this compound, requires not only the construction of the 5-hydroxyquinoline (B119867) core but also the stereoselective introduction of the (R)-glycidyl ether moiety.

Stereoselective Introduction of the (R)-Oxiran-2-ylmethoxy Moiety

The key step in the synthesis of this compound is the enantioselective introduction of the oxirane ring. A common and effective method involves the reaction of 5-hydroxyquinoline with an enantiomerically pure three-carbon building block. The most widely used reagent for this purpose is (R)-glycidyl tosylate or a related chiral glycidyl (B131873) derivative.

The reaction proceeds via a Williamson ether synthesis, where the phenoxide of 5-hydroxyquinoline, generated by a suitable base, acts as a nucleophile and attacks the electrophilic carbon of the chiral glycidyl derivative, leading to the displacement of the leaving group (e.g., tosylate). This process results in the formation of the desired this compound.

An alternative approach involves the use of (S)-epichlorohydrin. In this case, the initial nucleophilic attack of the 5-hydroxyquinoline phenoxide opens the epoxide ring. Subsequent intramolecular cyclization under basic conditions, with inversion of configuration, yields the (R)-oxirane.

Optimization of Reaction Conditions for Target Compound Synthesis

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, solvent, temperature, and reaction time.

| Parameter | Variation | Effect on Yield and Purity |

| Base | K₂CO₃, NaH, Cs₂CO₃ | Stronger, non-nucleophilic bases like NaH can lead to higher yields by ensuring complete deprotonation of the phenol. |

| Solvent | DMF, Acetonitrile, Acetone | Aprotic polar solvents like DMF are commonly used to dissolve the reactants and facilitate the nucleophilic substitution. |

| Temperature | Room Temperature to Reflux | Higher temperatures can increase the reaction rate but may also lead to side reactions. Careful optimization is required. |

| Leaving Group | Tosylate, Nosylate (B8438820), Halide | More reactive leaving groups like nosylate can allow for milder reaction conditions. |

Synthesis of Structurally Related Oxirane-Quinoline Derivatives

The synthetic methodologies described for this compound can be extended to prepare a variety of structurally related oxirane-quinoline derivatives. By starting with different substituted hydroxyquinolines, a library of analogs can be generated. For example, using 6-hydroxyquinoline (B46185) or 8-hydroxyquinoline (B1678124) would yield the corresponding 6- and 8-(oxiran-2-ylmethoxy)quinoline isomers.

Furthermore, the synthesis of quinolineaminoethanols has been reported starting from a key epoxyde intermediate. nih.gov For instance, (R)-4-(oxiran-2-yl)-2,8-bis(trifluoromethyl)quinoline was reacted with various amines to produce a series of potential anti-bacterial agents. nih.gov This highlights the versatility of the oxirane-quinoline scaffold in medicinal chemistry.

Systematic Modifications on the Quinoline Ring

The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a common feature in many pharmacologically active compounds. mdpi.commdpi.comnih.gov Its synthesis and subsequent modification are central to creating analogues of this compound. The nitrogen-containing heterocyclic skeleton can be readily modified, providing a rich field for medicinal chemistry. mdpi.com

Classic methods for quinoline synthesis, such as the Skraup, Friedländer, and Doebner-von Miller reactions, provide foundational routes to the core structure. nih.govnih.gov These methods typically involve the condensation and cyclization of anilines with other reagents. For instance, the Skraup synthesis uses aniline and glycerol in the presence of an acid and an oxidizing agent to form the quinoline ring system. nih.gov By starting with a substituted aniline, such as 3-aminophenol, one can introduce substituents onto the benzene portion of the quinoline ring, leading to hydroxylated analogues.

Modern synthetic chemistry has expanded the toolkit for quinoline synthesis, often providing milder conditions and greater functional group tolerance. mdpi.com Transition-metal-catalyzed reactions, such as those using copper, nickel, or cobalt catalysts, enable the construction of polysubstituted quinolines from precursors like 2-aminoaryl alcohols and ketones. mdpi.comorganic-chemistry.org For example, a cobalt(III)-catalyzed cyclization of anilines and acetophenones can produce a variety of quinoline structures with high yields. mdpi.com These catalytic methods are highly flexible; by choosing appropriately substituted starting materials, chemists can systematically place different functional groups at various positions on the quinoline ring.

Further modifications can be made to the pre-formed quinoline ring through electrophilic or nucleophilic substitution reactions. The benzene part of the ring typically undergoes electrophilic substitution, while the pyridine part is more susceptible to nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom. youtube.com

Derivatization Strategies of the Oxirane Fragment

The oxirane (epoxide) ring is a highly valuable functional group due to the ring strain that makes it susceptible to ring-opening reactions with a wide array of nucleophiles. This reactivity is a cornerstone for creating derivatives of this compound.

The most common derivatization involves nucleophilic ring-opening. The epoxide can react with various nucleophiles, leading to the formation of more complex molecules. researchgate.net For example, reaction with amines or anilines opens the epoxide to form chiral amino alcohols, a key structural motif in many biologically active compounds, including antibacterial agents. nih.gov Similarly, reaction with water or alcohols under acidic or basic conditions yields diols or ether alcohols, respectively. The epoxide's susceptibility to nucleophilic attack allows for the covalent modification of biological targets like proteins, which is a mechanism of action for some drugs.

Beyond ring-opening, the oxirane fragment can undergo other transformations. Oxidation can lead to the formation of diols. Reduction of the quinoline ring portion of the molecule can also be performed to yield tetrahydroquinoline derivatives, adding another layer of structural diversity.

Asymmetric Synthesis in Quinoline and Oxirane Chemistry

The biological activity of chiral molecules is often highly dependent on their stereochemistry. It is common for one enantiomer of a drug to be therapeutically active while the other is inactive or even harmful. numberanalytics.com Therefore, methods that can selectively produce a single desired stereoisomer are of paramount importance. Asymmetric synthesis, also known as enantioselective synthesis, addresses this challenge by creating one or more new elements of chirality in a molecule, resulting in an unequal mixture of stereoisomers. wikipedia.org

Chiral Catalyst Applications for Enantiomeric Control

Achieving the specific (R)-configuration of the oxirane in this compound requires precise stereochemical control. This is most effectively accomplished through asymmetric catalysis, where a small amount of a chiral catalyst directs the reaction to favor the formation of one enantiomer over the other. youtube.com

A landmark method for this type of transformation is the Sharpless asymmetric epoxidation. wikipedia.orgdalalinstitute.com This reaction converts a primary or secondary allylic alcohol into a 2,3-epoxyalcohol with high enantioselectivity. wikipedia.org To synthesize the (R)-epoxide, one would typically start with 5-allyloxyquinoline (B8491604). This precursor can be synthesized from 5-hydroxyquinoline and an allyl halide. The Sharpless epoxidation of 5-allyloxyquinoline would then be carried out using a titanium tetra(isopropoxide) catalyst, tert-butyl hydroperoxide (TBHP) as the oxidant, and a chiral ligand, specifically (+)-diethyl tartrate ((+)-DET), to direct the formation of the (R)-epoxide. wikipedia.orgdalalinstitute.comyoutube.com The catalyst, containing the chiral tartrate ligand, creates a chiral environment that dictates the face of the double bond to which the oxygen atom is delivered. researchgate.net

Other chiral catalytic systems can also be employed for asymmetric epoxidation, such as those based on chiral Mn-salen complexes or chiral iminium salts. nih.govpolyu.edu.hk Additionally, cooperative catalysis, which combines a chiral catalyst like a urea (B33335) derivative with a Brønsted acid, has been used to create chiral quinolines via reactions like the Povarov reaction, demonstrating the power of chiral catalysts to control stereochemistry in complex heterocyclic systems. nih.gov

Principles of Diastereoselective and Enantioselective Synthesis

Understanding the principles of stereoselective synthesis is crucial for designing rational synthetic routes to complex chiral molecules.

Enantioselective synthesis refers to a reaction that produces a predominance of one enantiomer over the other. wikipedia.org Enantiomers are stereoisomers that are non-superimposable mirror images of each other. In an achiral environment, the transition states leading to both enantiomers are identical in energy, resulting in a 50:50 racemic mixture. Enantioselective synthesis works by introducing a chiral influence—such as a chiral catalyst, reagent, or auxiliary—that creates diastereomeric transition states with different energy levels. wikipedia.org The reaction proceeds preferentially through the lower-energy transition state, leading to an excess of one enantiomer. The Sharpless epoxidation is a prime example of an enantioselective reaction, where the chiral titanium-tartrate complex ensures the formation of one enantiomer of the epoxide in high excess. researchgate.netwikipedia.org

Diastereoselective synthesis focuses on the preferential formation of one diastereomer over others. numberanalytics.com Diastereomers are stereoisomers that are not mirror images of each other. This typically occurs in molecules that already contain at least one chiral center and are undergoing a reaction that creates a new one. For example, the ring-opening of this compound with an amine creates a new stereocenter at the carbon bearing the hydroxyl group. The resulting product can exist as two diastereomers, (R,R) and (R,S). The inherent chirality of the starting material can influence the approach of the incoming nucleophile, leading to a preference for the formation of one diastereomer over the other. This is known as substrate-controlled diastereoselectivity. Alternatively, a chiral reagent or catalyst can be used to control the stereochemical outcome, a process referred to as reagent-controlled diastereoselectivity. numberanalytics.com

The strategic application of both enantioselective and diastereoselective methods allows chemists to construct complex molecules with precise three-dimensional structures, which is essential for the development of new therapeutic agents. numberanalytics.comrsc.org

Table of Compounds

| Compound Name | Structure |

| This compound | |

| Quinoline | |

| 5-Hydroxyquinoline | |

| 5-Allyloxyquinoline | |

| (+)-Diethyl Tartrate ((+)-DET) | |

| Titanium tetra(isopropoxide) | |

| tert-Butyl hydroperoxide (TBHP) |

Data Table: Example of Optimization for Epoxide Synthesis

The synthesis of related oxirane-containing quinolines, such as 6-[(oxiran-2-yl)methoxy]quinoline, often involves the reaction of a hydroxyquinoline with an epoxide precursor under basic conditions. The reaction conditions can be optimized to maximize the yield, as illustrated in the table below.

| Base Concentration (%) | Temperature (°C) | Solvent | Yield (%) |

| 5 | 25 | H₂O | 38 |

| 10 | 0–5 | THF | 72 |

| 15 | 10 | DCM | 65 |

Chemical Reactivity of R 5 Oxiran 2 Ylmethoxy Quinoline

Reactivity of the Oxirane Ring System

The three-membered epoxide (oxirane) ring is inherently reactive due to significant ring strain, making it susceptible to ring-opening reactions. chemenu.comchemenu.com This reactivity is the dominant feature of the molecule's side chain.

Mechanisms of Nucleophilic Ring-Opening Reactions

The most common reaction involving the oxirane ring is its opening by a nucleophile. This process can proceed through two primary mechanisms, SN1-like or SN2, depending on the reaction conditions. The regioselectivity of the attack—whether it occurs at the more substituted (C2') or less substituted (C1') carbon of the oxirane ring—is dictated by these conditions.

Under basic or neutral conditions, the reaction follows a classic SN2 mechanism. A potent nucleophile directly attacks the sterically less hindered carbon atom (C1'), leading to an inversion of stereochemistry at that center. Common nucleophiles for this transformation include amines, thiols, and alkoxides. libretexts.org For instance, the reaction of primary or secondary amines with the epoxide would proceed via a backside attack on the terminal carbon of the oxirane, leading to the formation of amino alcohols. youtube.comyoutube.com This is a crucial reaction in the synthesis of various pharmaceutical agents.

Under acidic conditions, the mechanism shifts to become more SN1-like. The epoxide oxygen is first protonated, creating a better leaving group and making the ring more susceptible to opening. libretexts.org Positive charge begins to build on the more substituted carbon atom (C2'), which is stabilized by the adjacent oxygen and the quinoline (B57606) system. Consequently, the nucleophile, which is often a weaker one like water or an alcohol, preferentially attacks this more electrophilic, more substituted carbon. libretexts.org

The reaction of (R)-5-(Oxiran-2-ylmethoxy)quinoline with various nucleophiles is a key transformation. The table below summarizes typical nucleophilic ring-opening reactions.

| Nucleophile (Nu-H) | Reagent/Conditions | Product Structure | Reaction Type |

| Primary/Secondary Amine (R¹R²NH) | Typically neat or in a protic solvent (e.g., EtOH, i-PrOH), heat | (R)-1-((Quinolin-5-yloxy)methyl)-2-(R¹R²-amino)ethanol | SN2 |

| Thiol (RSH) | Base (e.g., NaH, Et₃N) in an aprotic solvent (e.g., THF, DMF) | (R)-1-((Quinolin-5-yloxy)methyl)-2-(RS-thio)ethanol | SN2 |

| Alcohol (ROH) / Water (H₂O) | Acid catalyst (e.g., H₂SO₄, HCl) | (R)-1-((Quinolin-5-yloxy)methyl)-2-alkoxy/hydroxy-ethanol | SN1-like |

| Azide (N₃⁻) | NaN₃ in polar aprotic solvent (e.g., DMF) | (R)-2-Azido-1-((quinolin-5-yloxy)methyl)ethanol | SN2 |

Reactions Involving the Electrophilic Nature of the Oxirane Moiety

While typically attacked by nucleophiles, the oxirane ring itself contains an electrophilic carbon center. This electrophilicity is exploited in Lewis acid-catalyzed rearrangements and intramolecular reactions. Lewis acids can coordinate to the epoxide oxygen, further polarizing the C-O bonds and enhancing the electrophilic character of the ring carbons. This activation can facilitate rearrangements or attack by weak nucleophiles. For example, treatment with a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) could, in principle, catalyze the rearrangement of the epoxide to an aldehyde or ketone, a transformation observed in related quinolone alkaloid biosynthesis.

Reactivity of the Quinoline Heterocyclic System

The quinoline ring is an aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, while the benzene ring remains comparatively electron-rich. wikipedia.org This electronic distribution governs its reactivity towards electrophiles and nucleophiles.

Electrophilic Substitution Reactions on the Quinoline Aromatic Rings

Electrophilic aromatic substitution (SEAr) on the unsubstituted quinoline ring occurs under relatively vigorous conditions and preferentially at the C5 and C8 positions of the electron-rich benzene ring. quora.com This regioselectivity is due to the formation of the most stable cationic intermediate (a Wheland intermediate), which avoids disrupting the aromaticity of the pyridine ring. quora.com

In this compound, the C5 position is occupied by an alkoxy group. Alkoxy groups are strong activating, ortho-, para-directing substituents in electrophilic aromatic substitution. mnstate.edu Therefore, the presence of the 5-alkoxy group is expected to strongly activate the benzene portion of the quinoline ring towards electrophilic attack. The directing influence of this group would favor substitution at the C6 (ortho) and C8 (para) positions. Given the inherent reactivity of the C8 position in quinolines, it is a highly probable site for substitution.

Typical electrophilic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid would likely yield a mixture of 8-nitro- and 6-nitro-5-(oxiran-2-ylmethoxy)quinoline.

Halogenation: Reaction with bromine (Br₂) in the presence of a Lewis acid like FeBr₃ would be expected to produce primarily the 8-bromo derivative.

Sulfonation: Treatment with fuming sulfuric acid would lead to the formation of the corresponding sulfonic acid, again favoring the C8 position.

Nucleophilic Substitution Reactions at Key Positions of the Quinoline Core

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack. Nucleophilic substitution on the quinoline ring typically occurs at the C2 and C4 positions, particularly if a good leaving group is present. mdpi.com While the subject compound does not have a leaving group on the quinoline core, direct substitution of hydrogen can be achieved under certain conditions, such as the Chichibabin reaction (using sodium amide, NaNH₂) to introduce an amino group, typically at C2.

Studies on related 5-methoxyquinoline (B23529) derivatives have shown that nucleophilic substitution at the C2 and C4 positions is feasible when these positions are substituted with a leaving group like chlorine. For example, 2,4-dichloro-5-methoxyquinoline (B1492930) readily undergoes sequential nucleophilic substitution, with the C4 position being the first to react, followed by substitution at C2 under more forcing conditions. mdpi.com This indicates that while the core of this compound is not primed for nucleophilic substitution, its derivatives could be readily functionalized at these positions.

Intramolecular and Intermolecular Reaction Pathways of the Compound

The bifunctional nature of this compound allows for complex intramolecular and intermolecular reactions.

Intramolecular Cyclization: One of the most significant potential reaction pathways is the intramolecular cyclization involving both the oxirane and quinoline moieties. Under acidic conditions, the protonated epoxide can be attacked by the electron-rich benzene ring (at C6) in an intramolecular Friedel-Crafts-type reaction. This would lead to the formation of a new six-membered ring, resulting in a pyranoquinoline fused-ring system. Such acid-catalyzed cyclizations of terminal epoxides are known for related quinoline systems. mnstate.edu This pathway is a powerful method for constructing complex heterocyclic scaffolds from simple precursors. nih.govyoutube.com

Intermolecular Reactions: Intermolecularly, the compound can participate in polymerization reactions. The nucleophilic ring-opening of the epoxide by the nitrogen of another quinoline molecule, or the reaction of the newly formed hydroxyl group (from a ring-opening event) with another epoxide molecule, can lead to the formation of oligomers or polymers. Such reactivity is important in the development of advanced materials.

Structure Activity Relationship Sar Studies for R 5 Oxiran 2 Ylmethoxy Quinoline Analogues

Influence of Stereochemical Configuration at the Oxirane Ring on Biological Efficacy

The stereochemistry of the oxirane (epoxide) ring in aryloxypropanolamine derivatives, a class to which (R)-5-(Oxiran-2-ylmethoxy)quinoline belongs, is a critical determinant of their biological activity, particularly in the context of beta-adrenergic receptor antagonism. The carbon atom of the propanolamine (B44665) side chain attached to the hydroxyl group is a chiral center, and its absolute configuration plays a pivotal role in receptor binding and subsequent biological response.

For beta-blockers, it is widely established that the (S)-enantiomer possesses significantly higher affinity for the beta-adrenergic receptor compared to its (R)-counterpart. pharmacy180.com In many cases, the (R)-enantiomer is reported to be 100 times less potent. pharmacy180.com This stereoselectivity is attributed to the specific three-point interaction of the antagonist with the receptor binding site. The essential functional groups for this interaction are the secondary amine, the hydroxyl group on the side chain, and the aromatic ring. The precise spatial arrangement of these groups, dictated by the stereochemistry at the chiral carbon, is crucial for optimal binding.

While the focus of this article is on the (R)-enantiomer of 5-(Oxiran-2-ylmethoxy)quinoline, it is important to consider the biological implications of its stereoisomer, the (S)-enantiomer, which would be expected to exhibit greater potency in beta-adrenergic systems based on established SAR principles. Research on related 1-(5-quinolyloxy)-3-alkylamino-2-propanols has demonstrated that compounds with the (S)-configuration are indeed more potent beta-adrenergic antagonists than their (2R)-analogs.

The oxirane ring itself introduces another layer of stereochemical complexity. The (R)-configuration of the oxirane ring in the parent compound dictates a specific spatial orientation of the epoxide group, which can influence interactions with the biological target. The reactivity of the epoxide ring, being susceptible to nucleophilic attack, can also be influenced by its stereochemistry, potentially affecting the formation of covalent bonds with the target protein, a mechanism of action for some drugs.

Impact of Substituents on the Quinoline (B57606) Nitrogen Atom

The nitrogen atom within the quinoline ring is a key feature influencing the physicochemical properties and biological activity of its derivatives. As a weak tertiary base, the quinoline nitrogen can be protonated at physiological pH, which can be a critical factor for receptor interaction. Modifications at this position, however, are generally less explored in the context of aryloxypropanolamine beta-antagonists, as the focus is often on the side chain and the aromatic part of the scaffold.

In the broader context of quinoline chemistry, N-alkylation or N-oxidation can significantly alter the electronic distribution within the aromatic system, affecting its binding characteristics. For instance, N,N-disubstitution in related beta-blocker structures has been shown to decrease beta-blocking activity. pharmacy180.com However, the addition of specific groups like phenyl ethyl, hydroxy phenyl ethyl, or methoxy (B1213986) phenyl ethyl to the amine nitrogen as part of the molecule can maintain activity. pharmacy180.com

For this compound analogues, quaternization of the quinoline nitrogen would introduce a permanent positive charge, which could either enhance or hinder binding depending on the electrostatic environment of the receptor's binding pocket. It is plausible that such a modification would drastically alter the compound's pharmacological profile, potentially leading to a loss of beta-adrenergic activity due to unfavorable interactions.

Significance of Functional Groups and Their Positions on the Quinoline Ring (e.g., at positions 5, 7, 8)

The nature and position of substituents on the quinoline ring are major determinants of the biological activity and selectivity of its derivatives. The 5-position, where the oxiran-2-ylmethoxy group is attached in the parent compound, is a crucial anchor point. The ether linkage at this position is a common feature in many aryloxypropanolamine beta-blockers.

Studies on related quinoline derivatives have shed light on the importance of substitution patterns:

Position 5: The placement of the aryloxypropanolamine side chain at the 5-position of the quinoline ring has been shown to be favorable for beta-adrenergic antagonist activity.

Position 7: In other classes of quinoline-based compounds, such as antimalarials, substituents at the 7-position have a significant impact. Electron-withdrawing groups at this position can influence the pKa of the quinoline nitrogen and affect drug accumulation in target organelles.

Position 8: The 8-position is also a site where modifications can modulate activity. For example, in some classes of antibacterial quinolones, substituents at position 8 influence potency and spectrum of activity.

While specific data for this compound analogues with varied substituents at these positions are not extensively available in the public domain, general principles of medicinal chemistry suggest that modifications at these positions would impact the compound's lipophilicity, electronic properties, and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic properties.

Conformational Analysis and Pharmacophore Development for Optimal Activity

The three-dimensional arrangement of a molecule, its conformation, is intrinsically linked to its biological activity. For this compound analogues, the flexibility of the methoxy linker and the propanolamine side chain allows for multiple conformations. Identifying the bioactive conformation, the specific shape the molecule adopts when binding to its target, is a key goal of conformational analysis and is essential for pharmacophore development.

A pharmacophore model for beta-adrenergic antagonists typically includes:

An aromatic ring capable of van der Waals interactions.

A hydrogen bond donor/acceptor group (the hydroxyl group).

A protonatable amine group.

The relative spatial arrangement of these features is critical. For aryloxypropanolamine beta-blockers, the distance between the aromatic ring and the nitrogen atom is an important parameter.

Correlation of Electronic and Steric Properties with Biological Response

The biological response of a series of analogues can often be correlated with their electronic and steric properties, a field of study known as Quantitative Structure-Activity Relationship (QSAR). These studies aim to develop mathematical models that relate the chemical structure to biological activity.

For quinoline derivatives, key electronic and steric parameters include:

Steric Properties: The size and shape of substituents can dictate how well a molecule fits into the binding pocket of a receptor. Bulky substituents can either create favorable steric interactions or lead to steric hindrance, thereby increasing or decreasing activity. In the case of beta-blockers, bulky aliphatic groups on the amine nitrogen, such as isopropyl or tert-butyl, are generally found to be optimal for antagonist activity. pharmacy180.com

While a specific QSAR model for this compound analogues is not available in the literature, the general principles derived from related series of beta-blockers are applicable. For instance, the lipophilicity of the molecule, which is influenced by its substituents, is another critical factor that affects absorption, distribution, metabolism, and excretion (ADME) properties, and can be correlated with biological activity.

Preclinical Pharmacological Evaluation and Toxicological Considerations

In Vitro Pharmacological Profiling

Comprehensive in vitro pharmacological data for (R)-5-(Oxiran-2-ylmethoxy)quinoline is not available in published studies. Research on analogous quinoline (B57606) structures suggests potential areas of investigation, but direct evidence for this specific compound is lacking.

Cell-Based Assays for Efficacy and Selectivity

No specific cell-based assay results for this compound have been reported. The quinoline nucleus is a common scaffold in compounds investigated for anticancer activity. nih.govnih.govdeepdyve.com For instance, various substituted quinolines have been tested against cancer cell lines such as HeLa, C6, and HT29, with some derivatives showing antiproliferative activity. nih.gov Other studies have explored the potential of quinoline analogues as tubulin polymerization inhibitors. nih.gov However, without direct testing of this compound, its efficacy and selectivity remain speculative.

Target Engagement and Off-Target Interaction Studies

There is no information regarding the specific molecular targets of this compound. Target engagement studies are crucial to understand the mechanism of action of a compound. For other quinoline derivatives, targets such as receptor tyrosine kinases (e.g., VEGFR, PDGFR) and enzymes involved in cell signaling have been identified. google.com The oxirane (epoxide) ring present in the molecule is a reactive functional group that could potentially interact with various nucleophilic residues in proteins and nucleic acids, but specific interaction studies are needed for confirmation.

In Vivo Efficacy Assessment in Relevant Disease Models

No in vivo efficacy studies for this compound in any disease models have been published. The evaluation of a compound's therapeutic potential requires testing in relevant animal models of disease, which has not been documented for this specific molecule.

General Pharmacokinetic (PK) Considerations of Absorption and Distribution

Specific pharmacokinetic data for this compound, such as its absorption, distribution, metabolism, and excretion (ADME) properties, are not available. In silico (computational) studies are often used to predict the pharmacokinetic profiles of new chemical entities. For example, some studies on other quinoline derivatives have included in silico ADME/Tox profiling to predict their behavior in the human body. researchgate.net However, experimental verification is essential. The physicochemical properties of this compound, such as its lipophilicity and molecular weight, would influence its absorption and distribution characteristics.

Preliminary Safety and Toxicity Assessments in Preclinical Models

There are no published preliminary safety and toxicity data from preclinical models for this compound. The parent compound, quinoline, has been classified as likely to be carcinogenic in humans based on animal studies. researchgate.net The presence of the oxirane ring in this compound is a structural alert for potential genotoxicity and carcinogenicity, as epoxides are known to be reactive electrophiles that can bind to DNA. However, the actual toxicological profile can only be determined through rigorous preclinical testing.

Advanced Analytical Characterization of R 5 Oxiran 2 Ylmethoxy Quinoline and Derivatives

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopy is the cornerstone for elucidating the molecular structure of (R)-5-(Oxiran-2-ylmethoxy)quinoline, providing detailed information on its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would provide a complete picture of the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The aromatic protons on the quinoline (B57606) ring would appear in the downfield region, typically between 7.0 and 9.0 ppm, with their splitting patterns revealing their substitution pattern and coupling relationships. uncw.edutsijournals.com The protons of the oxirane (epoxide) ring are diastereotopic and would present as a complex multiplet system in the upfield region, generally between 2.5 and 3.5 ppm. The methylene (B1212753) protons (O-CH₂) adjacent to the quinoline ring and the methine proton (-CH-) of the oxirane are also expected in the 3.0-4.5 ppm range, with their exact shifts influenced by the electronegative oxygen atoms. nih.gov

¹³C NMR: The carbon NMR spectrum provides one signal for each unique carbon atom. The quinoline ring would exhibit nine distinct signals in the aromatic region (approximately 105-155 ppm), with the carbon bearing the nitrogen (C2 and C8a) and the oxygen-substituted carbon (C5) showing characteristic shifts. rsc.org The carbons of the oxirane ring would be found in the upfield region, typically between 40 and 60 ppm, while the methylene carbon of the ether linkage would resonate around 70 ppm. libretexts.org

Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Quinoline Ring | ||

| H2 | ~8.8 (dd) | ~150 |

| H3 | ~7.4 (dd) | ~121 |

| H4 | ~8.6 (d) | ~134 |

| H6 | ~7.6 (t) | ~129 |

| H7 | ~7.2 (d) | ~109 |

| H8 | ~8.0 (d) | ~127 |

| Oxirane Moiety | ||

| O-CH₂ | ~4.1-4.4 (m) | ~71 |

| Oxirane-CH | ~3.4 (m) | ~51 |

| Oxirane-CH₂ | ~2.8-3.0 (m) | ~45 |

Note: These are predicted values based on typical ranges for similar functional groups. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is an effective and rapid method for identifying the key functional groups present in a molecule. The IR spectrum of this compound would confirm the presence of the quinoline system, the ether linkage, and the epoxide ring.

Key expected absorption bands include:

C-H stretching (aromatic): Above 3000 cm⁻¹, characteristic of the quinoline ring.

C=C and C=N stretching: A series of sharp bands in the 1600-1450 cm⁻¹ region, corresponding to the quinoline ring system. researchgate.netmdpi.com

C-O-C stretching (ether): A strong, characteristic band in the 1250-1050 cm⁻¹ region, confirming the aryl ether linkage. mdpi.com

Oxirane ring vibrations: Bands around 1250 cm⁻¹ (ring breathing), and in the 950-810 cm⁻¹ (asymmetric) and 850-750 cm⁻¹ (symmetric) regions, which are indicative of the epoxide ring. mdpi.com

Expected Infrared Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| Quinoline C=C, C=N | Stretching | 1600-1450 |

| Aryl Ether C-O-C | Asymmetric Stretching | 1270-1230 |

| Alkyl Ether C-O-C | Stretching | 1150-1085 |

| Oxirane C-H | Stretching | 3050-2990 |

| Oxirane Ring | Asymmetric Stretching | 950-810 |

| Oxirane Ring | Symmetric Stretching | 850-750 |

Mass Spectrometry (MS and High-Resolution MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern.

For this compound (formula: C₁₂H₁₁NO₂), High-Resolution Mass Spectrometry (HRMS) would confirm the exact mass of the molecular ion [M]⁺ or a pseudomolecular ion such as [M+H]⁺, corresponding to a calculated mass of 201.0790 g/mol . This allows for the unambiguous determination of its elemental formula. rsc.org

Under electron ionization (EI), the molecule is expected to produce a distinct fragmentation pattern. The molecular ion peak (m/z = 201) would likely be observed. Key fragmentation pathways would involve:

Cleavage of the ether bond, leading to a quinolinoxy radical or cation (m/z = 144) and a glycidyl (B131873) cation (m/z = 57).

Loss of the entire oxiranemethoxy side chain to give a quinoline radical cation (m/z = 129). nist.gov

Rearrangements and fragmentation of the quinoline ring system itself.

Crystallographic Analysis for Absolute Configuration and Molecular Architecture

While spectroscopic methods define connectivity, only crystallographic analysis can provide a definitive, three-dimensional view of the molecule's atomic arrangement in the solid state.

X-ray Diffraction Studies of Single Crystals

Obtaining a single crystal suitable for X-ray diffraction is a critical prerequisite for this technique. nih.govcaltech.edu If a suitable crystal of this compound could be grown, X-ray crystallography would provide a wealth of information:

Absolute Configuration: For a chiral molecule, anomalous dispersion methods can be used to definitively determine the (R) configuration at the stereocenter of the oxirane ring. This is the most conclusive method for assigning absolute stereochemistry.

Molecular Conformation: The analysis reveals precise bond lengths, bond angles, and torsion angles, showing the preferred conformation of the molecule in the crystal lattice.

Intermolecular Interactions: It elucidates how individual molecules pack together in the crystal, revealing non-covalent interactions such as π-π stacking of the quinoline rings or hydrogen bonding, which dictate the material's bulk properties. nih.gov

To date, a published crystal structure for this compound has not been identified in common databases.

Chromatographic Methods for Purity Assessment and Identity Confirmation

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, or byproducts, and for confirming its identity and assessing its enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) is the method of choice.

Purity Assessment: A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient, would be developed. The purity of the compound would be determined by integrating the area of the main peak relative to the total area of all peaks detected, typically by a UV detector set to a wavelength where the quinoline ring absorbs strongly (e.g., ~230 nm or ~310 nm).

Identity Confirmation: The retention time of the sample would be compared to that of a certified reference standard to confirm its identity.

Chiral Separation: To confirm the enantiomeric purity (enantiomeric excess) of the (R)-enantiomer, a chiral HPLC method is necessary. This would involve using a chiral stationary phase (CSP), such as one based on derivatized cellulose (B213188) or amylose. sigmaaldrich.com Under specific mobile phase conditions (often using hexane/isopropanol or similar normal-phase eluents), the (R)- and (S)-enantiomers would be separated into two distinct peaks, allowing for their quantification. sigmaaldrich.com

Computational and Chemoinformatic Investigations

Molecular Docking and Receptor Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net For (R)-5-(Oxiran-2-ylmethoxy)quinoline, docking studies can identify potential biological targets and predict the binding affinity, offering insights into its possible pharmacological effects. The quinoline (B57606) scaffold is a well-known pharmacophore present in numerous approved drugs, and its derivatives have been shown to target a wide array of proteins. nih.govnih.gov

Docking simulations involving quinoline derivatives have explored their potential as inhibitors for various enzymes and receptors. nih.gov Studies have been conducted on targets such as viral proteins like HIV reverse transcriptase and SARS-CoV-2 proteases, as well as cancer-related targets like tyrosine kinases, topoisomerases, and histone deacetylases. nih.govnih.govnih.gov The epoxide group on this compound is particularly noteworthy, as it can form covalent bonds with nucleophilic residues (e.g., cysteine, serine) in a protein's active site, potentially leading to irreversible inhibition.

A typical molecular docking workflow involves preparing the 3D structure of the ligand and the target protein, performing the docking simulation to generate various binding poses, and then scoring these poses based on binding energy. orientjchem.org Lower binding energy scores typically indicate a more stable ligand-protein complex.

Table 1: Potential Protein Targets for this compound Based on Docking Studies of Analogous Compounds

| Target Class | Specific Protein Example (PDB ID) | Rationale for Interaction | Potential Binding Interactions |

| Viral Protease | SARS-CoV-2 Main Protease (Mpro) | Quinoline derivatives have been screened for antiviral activity. nih.gov | Hydrogen bonds, hydrophobic interactions with the quinoline ring; covalent bond via the oxirane ring. |

| Viral Polymerase | HIV-1 Reverse Transcriptase (4I2P) | Quinoline is a scaffold in some non-nucleoside reverse transcriptase inhibitors. nih.gov | Pi-stacking with aromatic residues, hydrogen bonds. |

| Kinase | Epidermal Growth Factor Receptor (EGFR) | Many kinase inhibitors feature a quinoline or similar heterocyclic core. | Interaction with the ATP-binding pocket, hydrogen bonds with hinge region residues. |

| Topoisomerase | Topoisomerase II | The planar quinoline ring can intercalate between DNA base pairs, a mechanism for some anticancer drugs. nih.govmdpi.com | DNA intercalation, hydrogen bonding with the enzyme and DNA. |

This table is illustrative and based on the activities of related quinoline compounds. Specific docking studies on this compound are required for validation.

Density Functional Theory (DFT) Studies for Electronic Structure and Chemical Reactivity Descriptors

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can provide valuable information about the geometry, electronic properties, and reactivity of this compound. By analyzing parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can understand the molecule's ability to donate or accept electrons, which is crucial for predicting its reactivity.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive. Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com For this compound, the oxygen and nitrogen atoms are expected to be nucleophilic centers, while the strained oxirane ring presents electrophilic carbons susceptible to nucleophilic attack.

Global reactivity descriptors derived from DFT calculations help quantify the chemical behavior of the molecule.

Table 2: Key Chemical Reactivity Descriptors from a Hypothetical DFT Analysis

| Descriptor | Formula | Significance for this compound |

| Ionization Potential (I) | I = -EHOMO | Energy required to remove an electron; indicates electron-donating ability. |

| Electron Affinity (A) | A = -ELUMO | Energy released when an electron is added; indicates electron-accepting ability. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. A harder molecule is less reactive. |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness. A softer molecule is more reactive. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the power of an atom or group to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity to accept electrons; useful for predicting reactivity in polar reactions. |

The values for these descriptors would be calculated from the HOMO and LUMO energies obtained through a specific DFT computation.

Molecular Dynamics (MD) Simulations for Ligand-Target Interaction Dynamics

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the binding pose, the flexibility of the protein and ligand, and the key interactions that stabilize the complex. nih.gov

If a promising binding pose of this compound with a target protein is identified through docking, an MD simulation would be the next step. The simulation would place the complex in a simulated physiological environment (water, ions) and calculate the atomic trajectories over a period typically ranging from nanoseconds to microseconds. mdpi.com

Analysis of the MD trajectory can reveal:

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds over time, identifying the most persistent and important interactions.

Binding Free Energy Calculations: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to provide a more accurate estimation of the binding affinity than docking scores alone. mdpi.com

Table 3: Illustrative Data Output from a 100 ns MD Simulation

| Analysis Metric | Description | Example Finding for a Stable Complex |

| Ligand RMSD | Measures the deviation of the ligand's position from its initial docked pose. | Fluctuates initially and then stabilizes around a low value (e.g., < 2.0 Å), indicating stable binding. |

| Protein RMSF | Measures the fluctuation of individual amino acid residues. | Low fluctuation in the binding site residues, suggesting they are locked in place by the ligand. |

| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond is present. | Key hydrogen bonds (e.g., with the quinoline nitrogen) show high occupancy (>80%). |

| Binding Free Energy (ΔGbind) | Estimated free energy of binding, calculated using MM/PBSA. | A highly negative value (e.g., -50 kcal/mol) suggests strong and favorable binding. |

This table provides a conceptual overview of MD simulation results.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov If a set of quinoline derivatives, including this compound, were synthesized and tested for a specific biological activity (e.g., enzyme inhibition), a QSAR model could be developed. nih.gov

The process involves:

Data Collection: Assembling a dataset of compounds with their measured biological activities (e.g., IC₅₀ values).

Descriptor Calculation: Calculating various molecular descriptors for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric fields) and describe physicochemical, topological, and electronic properties. nih.gov

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., k-Nearest Neighbors, Support Vector Machines) to create a model that correlates the descriptors with the activity. mdpi.comnih.gov

Validation: Rigorously validating the model's predictive power using internal (e.g., cross-validation) and external (using a test set of compounds not included in model training) methods. nih.gov

A successful QSAR model can be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules. mdpi.com

Table 4: Example of a QSAR Model Equation and Its Components

| Component | Description | Example |

| Dependent Variable | The biological activity being predicted. | pIC₅₀ (logarithmic inverse of the half-maximal inhibitory concentration) |

| Independent Variables | The molecular descriptors that correlate with the activity. | LogP (lipophilicity), TPSA (Topological Polar Surface Area), Dipole Moment |

| Model Equation | The mathematical relationship derived from the analysis. | pIC₅₀ = (0.5 * LogP) - (0.02 * TPSA) + (0.1 * Dipole Moment) + 2.5 |

| Statistical Metrics | Measures of the model's quality and predictivity. | r² (coefficient of determination), q² (cross-validated r²), RMSE (Root Mean Square Error) |

This is a simplified, hypothetical QSAR model for illustrative purposes.

Virtual Screening and Lead Optimization Strategies for Drug Discovery

This compound can be a valuable molecule in the context of drug discovery campaigns, serving either as a 'hit' identified from a screen or as a scaffold for building new potential drugs.

Virtual Screening: Virtual screening involves computationally screening large libraries of compounds against a specific drug target to identify those that are most likely to bind and be active. nih.gov this compound could be part of a virtual library that is docked into a target's active site. If it is identified as a high-scoring 'hit', it would then be prioritized for experimental testing. mdpi.commedchem-ippas.eu Pharmacophore-based screening is another approach where a 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) is used as a query to find matching molecules in a database. researchgate.net

Lead Optimization: If this compound is identified as a 'hit' or a 'lead' compound with some desired activity but requiring improvement, lead optimization strategies are employed. nih.govnih.gov This involves making systematic chemical modifications to the lead structure to enhance its potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. researchgate.net

For this compound, optimization could involve:

Modifying the Quinoline Ring: Adding substituents at different positions to improve binding affinity or alter properties like solubility.

Altering the Linker: Changing the length or composition of the methoxy (B1213986) linker to optimize the orientation in the binding pocket.

Replacing the Oxirane Ring: If covalent modification is not desired, the oxirane could be replaced with other functional groups (e.g., hydroxyl, amide) to explore different interactions.

Table 5: Illustrative Lead Optimization Strategy for this compound

| Lead Compound | Modification Strategy | Example Derivative | Predicted Improvement |

| This compound | Add a hydrogen bond donor to the quinoline ring. | 7-amino-(R)-5-(oxiran-2-ylmethoxy)quinoline | Enhanced binding affinity through an additional hydrogen bond with the target protein. |

| This compound | Increase lipophilicity to improve cell membrane permeability. | 7-chloro-(R)-5-(oxiran-2-ylmethoxy)quinoline | Potentially improved absorption and cellular uptake. |

| This compound | Replace the covalent-binding warhead with a reversible group. | (R)-1-(quinolin-5-yloxy)-3-aminopropan-2-ol | Change mechanism from irreversible to reversible inhibition, potentially reducing off-target toxicity. |

This table presents hypothetical optimization strategies that would require computational modeling and experimental synthesis and testing for validation.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing (R)-5-(Oxiran-2-ylmethoxy)quinoline with high enantiomeric purity?

- Methodological Answer : Synthesis typically involves regioselective functionalization of the quinoline core. The oxirane (epoxide) moiety can be introduced via nucleophilic substitution or epoxidation of a precursor alkene. To ensure enantiomeric purity, asymmetric catalysis (e.g., Sharpless epoxidation) or chiral resolution techniques (e.g., chiral HPLC) should be employed. Characterization via chiral stationary-phase chromatography and comparison of optical rotation with literature data are critical .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Use a combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS) for structural confirmation. Purity can be assessed via HPLC with UV detection (≥95% area). For enantiomeric excess, chiral chromatography or X-ray crystallography (using SHELX software for refinement ) is recommended. Thermal stability should be evaluated using differential scanning calorimetry (DSC) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust or vapors. Respiratory protection (e.g., EN 143-certified masks) is required for aerosol-prone procedures. Store the compound in a cool, dry place away from oxidizers. Spills should be neutralized with inert adsorbents and disposed of as hazardous waste .

Advanced Research Questions

Q. How does the epoxide group in this compound influence its reactivity in nucleophilic addition reactions?

- Methodological Answer : The strained epoxide ring is highly reactive toward nucleophiles (e.g., amines, thiols). Reaction regioselectivity can be predicted using computational models (DFT calculations) or empirical approaches like HSAB theory. Kinetic studies under varying pH and solvent polarities (e.g., DMSO vs. water) are advised to map reaction pathways. Monitor intermediates via -NMR or in-situ IR spectroscopy .

Q. What strategies can resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation times). Standardize protocols using guidelines from journals like the Beilstein Journal of Organic Chemistry . Validate results via orthogonal assays (e.g., enzymatic vs. cell-based). Perform structure-activity relationship (SAR) studies to isolate the contributions of substituents like the oxirane group .

Q. How can crystallographic data improve the understanding of this compound’s molecular interactions?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals bond angles, dihedral angles, and non-covalent interactions (e.g., hydrogen bonding). Refine data using SHELXL and compare with computational docking studies. For protein-ligand complexes, employ cryo-EM or molecular dynamics simulations to validate binding modes .

Guidance for Experimental Design

- Reproducibility : Document all synthetic steps, including solvent grades and equipment calibration, per Beilstein Journal of Organic Chemistry standards .

- Data Validation : Use triplicate measurements for biological assays and report standard deviations. Cross-reference spectral data with PubChem entries .

- Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.